

CCT374705: A Technical Whitepaper for Cancer Researchers

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Compound of Interest

Compound Name: CCT374705

Cat. No.: B10857356

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Introduction

CCT374705 is a potent and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor that is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies. Developed through optimization of a tricyclic quinolinone series, **CCT374705** has demonstrated promising in vitro and in vivo activity, making it a valuable chemical probe for studying BCL6 biology and a potential therapeutic candidate. This technical guide provides a comprehensive overview of **CCT374705**, including its mechanism of action, key experimental data, detailed protocols, and the relevant signaling pathways.

Core Mechanism of Action

CCT374705 functions by directly binding to the BTB domain of BCL6. This binding event disrupts the interaction between BCL6 and its corepressors, such as SMRT and NCOR, thereby preventing the recruitment of histone deacetylases and other chromatin-modifying enzymes to target gene promoters. The abrogation of BCL6-mediated transcriptional repression leads to the reactivation of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation. A key target gene that is de-repressed upon **CCT374705** treatment is ARID3A.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCT374705**, providing a clear comparison of its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Activity of **CCT374705**

Assay Type	Parameter	Cell Line	Value
Biochemical Assay	IC50 (BCL6 TR-FRET)	-	6 nM ^[1]
Cellular Assay	GI50	OCI-Ly1	38.5 nM ^[1]
Cellular Assay	GI50	Karpas 422	12.9 nM ^[1]
Cellular Assay	IC50 (NanoBRET)	-	22 nM

Table 2: Pharmacokinetic Profile of **CCT374705** in Balb/C Mice

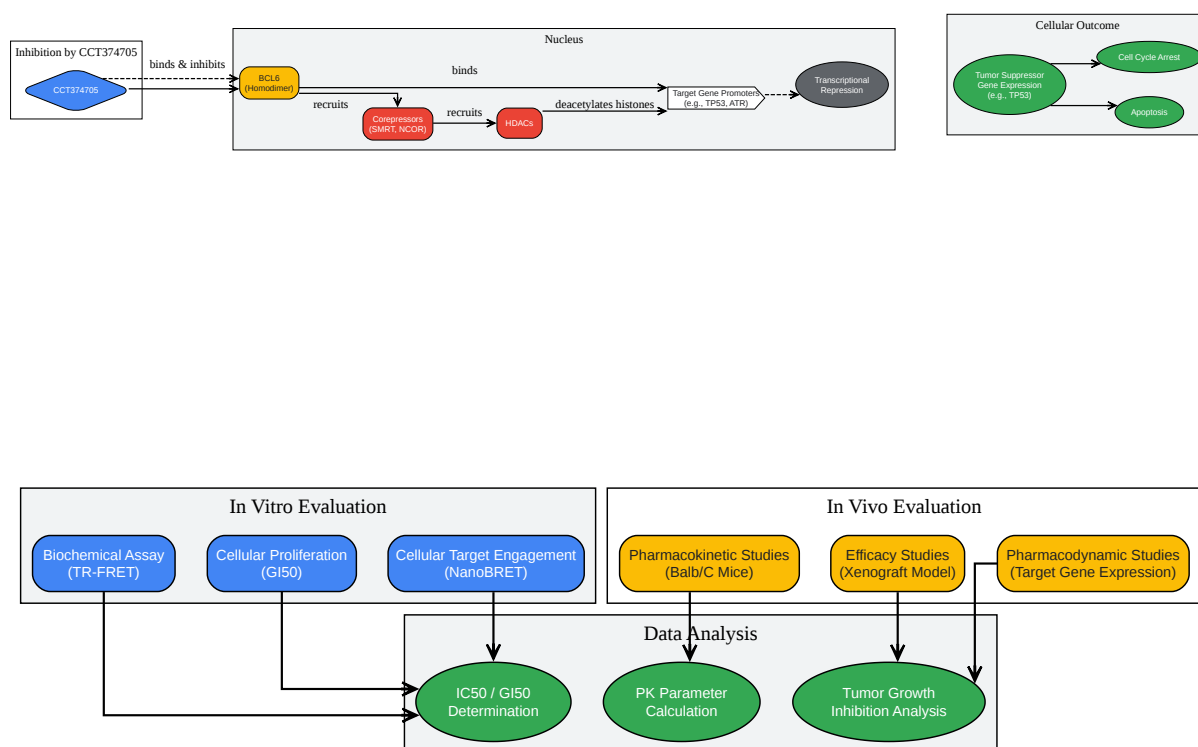
Route of Administration	Dose	Bioavailability (%)
Intravenous (i.v.)	1 mg/kg	-
Oral (p.o.)	5 mg/kg	48

Table 3: In Vivo Efficacy of **CCT374705** in a Karpas 422 Xenograft Model

Treatment	Dose and Schedule	Outcome
CCT374705	50 mg/kg, p.o., twice daily for 35 days	Modest slowing of tumor growth
CCT374705	50 mg/kg, p.o.	Significant increase in ARID3A mRNA expression in tumors

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the BCL6 signaling pathway, the mechanism of action of **CCT374705**, and a general experimental workflow for evaluating BCL6 inhibitors.



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References

- 1. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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